PbTx‑9 Is a Partial Agonist at VGSC Site 5, Unlike the Full Agonist PbTx‑1
In rat cerebellar granule neurons (CGN) loaded with the Ca²⁺ indicator fluo‑3, PbTx‑1 behaved as a full agonist at neurotoxin site 5, while PbTx‑9 and other derivatives functioned as partial agonists [1]. In a separate [³H]batrachotoxin‑binding assay, PbTx‑9 caused only a small increase in radioligand binding relative to more toxic congeners, consistent with its lower intrinsic efficacy [1].
| Evidence Dimension | Maximal Ca²⁺-influx response relative to PbTx‑1 (full agonist) |
|---|---|
| Target Compound Data | Significantly smaller maximum response; approximately 50% or less of PbTx‑1 maximal efficacy (partial agonist) |
| Comparator Or Baseline | PbTx‑1 (full agonist): twofold greater maximal [Ca²⁺]ᵢ elevation than PbTx‑2 or PbTx‑3 [1] |
| Quantified Difference | PbTx‑1 elicits ~2‑fold higher max Ca²⁺ signal vs. PbTx‑2/3; PbTx‑9 is even less efficacious (partial agonist producing only a small [³H]BTX binding increase) |
| Conditions | Primary rat cerebellar granule neurons; fluo‑3 fluorescence imaging plate reader; [³H]batrachotoxin binding in synaptosomes [1] |
Why This Matters
Investigators requiring a sub‑maximal sodium‑channel activation control must procure PbTx‑9 rather than PbTx‑1, because PbTx‑1's full‑agonist character precludes its use as a low‑efficacy comparator.
- [1] LePage, K.T., Baden, D.G. and Murray, T.F. (2003). Brevetoxin derivatives act as partial agonists at neurotoxin site 5 on the voltage-gated Na⁺ channel. Brain Research, 959(1), 120‑127. DOI: 10.1016/S0006-8993(02)03737-X. View Source
